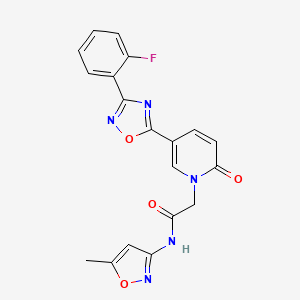

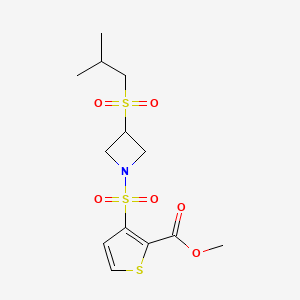

![molecular formula C26H24FN3O3S B2876169 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline CAS No. 866843-23-4](/img/structure/B2876169.png)

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as BFQ or BMS-599626 and belongs to the class of quinoline derivatives.

Applications De Recherche Scientifique

Fluorescent Ligands for Receptor Visualization

A study by Lacivita et al. (2009) focused on synthesizing environment-sensitive fluorescent ligands for human 5-HT1A receptors. One compound in this series demonstrated very high receptor affinity and good fluorescence properties, making it a potential tool for visualizing 5-HT1A receptors in cells using fluorescence microscopy (Lacivita et al., 2009).

5-HT6 Receptor Antagonist with Cognitive Enhancing Properties

Hirst et al. (2006) explored SB-399885, a compound with high affinity for 5-HT6 receptors, exhibiting cognitive enhancing properties in aged rat models. This antagonist showed promise in improving cognitive deficits, potentially applicable in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antimicrobial Studies of Fluoroquinolone-based Derivatives

Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones with antimicrobial properties. Their research indicates potential applications in combating bacterial and fungal infections (Patel & Patel, 2010).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel compounds with piperazine substituents, revealing luminescent properties and photo-induced electron transfer potentials. These findings suggest applications in photodynamic therapy and imaging (Gan et al., 2003).

Crystal Structure Studies and DFT Calculations

Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel piperazine derivatives, contributing to a deeper understanding of their electronic properties and potential pharmaceutical applications (Kumara et al., 2017).

Synthesis and Antimicrobial Evaluation of Fluoroquinolone Derivatives

Chen et al. (2013) synthesized a range of fluoroquinolone derivatives, demonstrating significant inhibition of bacterial pathogens. These compounds could be useful in treating infections resistant to conventional antibiotics (Chen et al., 2013).

Analgesic and Anti-inflammatory Activities

Köksal et al. (2007) synthesized new Mannich bases of 5-nitro-2-benzoxazolinones, exhibiting significant analgesic and anti-inflammatory activities. These compounds could be relevant in developing new pain relief and anti-inflammatory medications (Köksal et al., 2007).

Glucan Synthase Inhibitors for Antifungal Applications

Ting et al. (2011) explored the structure-activity relationship of pyridazinones as glucan synthase inhibitors. Their research contributes to the development of antifungal agents, especially in combating fungal infections like Candida (Ting et al., 2011).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3S/c1-33-21-11-12-24-23(17-21)26(25(18-28-24)34(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXXXXGRHMHSAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

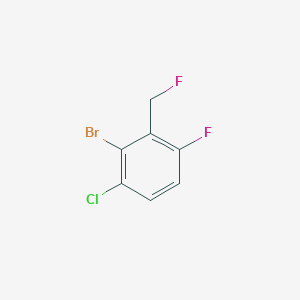

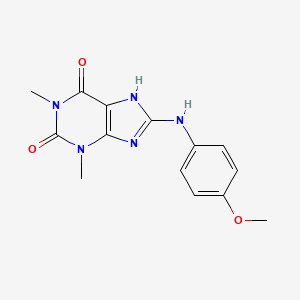

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)

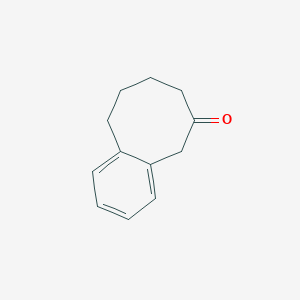

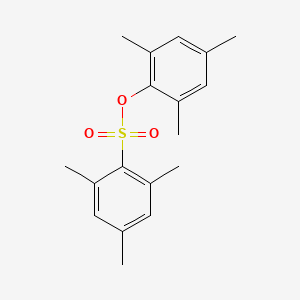

![2-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2876088.png)

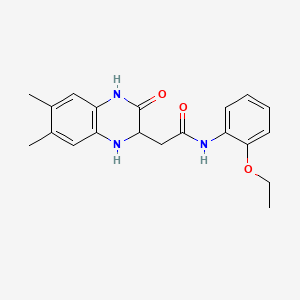

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2876089.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2876097.png)

![2-Methyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2876099.png)

![4-[(E)-N-[(7-Chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2876101.png)